Bexarotene d4
Description
The Role of Deuterated Analogs in Pharmacological Research
Deuterated analogs are a specific class of SIL compounds where one or more hydrogen atoms are replaced by deuterium (B1214612). This substitution can have several important applications in pharmacological research. One of the most significant is the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond. This property can be exploited to create drugs with improved metabolic stability and longer half-lives.
Beyond creating more stable drugs, deuterated analogs are invaluable as internal standards in bioanalytical methods. An ideal internal standard should have physicochemical properties very similar to the analyte of interest to ensure that it behaves similarly during sample preparation and analysis, thereby correcting for any variations in the analytical process. Deuterated analogs are considered the gold standard for internal standards in mass spectrometry-based quantification because they co-elute with the unlabeled drug and exhibit similar ionization efficiency, leading to highly accurate and precise measurements.
Overview of Retinoid X Receptor (RXR) Agonists in Biomedical Science
Retinoid X receptors (RXRs) are a type of nuclear receptor that play a crucial role in regulating gene transcription. nih.gov They form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and the vitamin D receptor, to control a wide array of physiological processes including cell proliferation, differentiation, and apoptosis. nih.gov
Agonists of RXRs, known as rexinoids, have been the subject of extensive research for their therapeutic potential in various diseases. By activating RXRs, these compounds can modulate the expression of genes involved in critical cellular functions. This has led to the investigation of RXR agonists for the treatment of cancer, metabolic diseases, and neurodegenerative disorders. nih.gov
Bexarotene (B63655) is a third-generation synthetic retinoid that selectively binds to and activates RXRs. nih.gov It is approved for the treatment of cutaneous T-cell lymphoma (CTCL). nih.gov Its mechanism of action involves inducing cell differentiation and apoptosis in cancer cells. nih.gov The study of bexarotene and other RXR agonists is a significant area of biomedical research aimed at developing targeted therapies for a range of diseases.
Significance of Bexarotene-d4 as a Research Tool
Bexarotene-d4 is a deuterated analog of bexarotene, where four hydrogen atoms on the benzoic acid ring have been replaced by deuterium. This isotopic labeling makes Bexarotene-d4 an indispensable tool in the scientific investigation of bexarotene. Its primary and most critical role is as an internal standard for the quantification of bexarotene in biological samples such as human plasma. nih.govmdpi.comnih.gov
The use of Bexarotene-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for highly accurate and precise measurement of bexarotene concentrations. nih.gov This is essential for pharmacokinetic studies that aim to understand how the drug is absorbed, distributed, metabolized, and excreted in the body. By providing a reliable method for quantification, Bexarotene-d4 enables researchers to:
Determine the bioavailability of different bexarotene formulations. nih.gov
Study the pharmacokinetic profile of bexarotene, including its half-life, peak plasma concentration, and clearance rate. centerwatch.com
Investigate potential drug-drug interactions that may affect bexarotene metabolism. centerwatch.com
Detailed Research Findings
The utility of Bexarotene-d4 is best illustrated through its application in validated bioanalytical methods for bexarotene quantification. A study aimed at developing and validating a UPLC-MS/MS method for the determination of bexarotene in human plasma utilized Bexarotene-d4 as an internal standard. nih.gov The method was validated for several parameters to ensure its reliability. nih.gov
Table 1: Validation Parameters of a UPLC-MS/MS Method for Bexarotene Quantification using Bexarotene-d4 as an Internal Standard
| Parameter | Result |
|---|---|
| Linearity Range | 1.0440 to 351.9320 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Mean Percentage Recovery | 95.72% |
| Retention Time of Bexarotene | 2.75 ± 0.30 min |
Data sourced from a study on the development and validation of a bioanalytical method for bexarotene. nih.gov
The high mean percentage recovery indicates the efficiency of the extraction process for both bexarotene and its deuterated internal standard from the plasma matrix. The excellent linearity over a wide concentration range demonstrates the method's ability to accurately quantify varying levels of the drug. nih.gov This level of precision is critical for pharmacokinetic studies where drug concentrations can change rapidly over time.
In such studies, a known amount of Bexarotene-d4 is added to each patient sample. nih.gov During sample preparation and analysis, any loss of bexarotene will be mirrored by a proportional loss of Bexarotene-d4. By measuring the ratio of the mass spectrometric signal of bexarotene to that of Bexarotene-d4, the initial concentration of bexarotene in the sample can be accurately determined, regardless of variations in sample handling or instrument response. This approach significantly reduces the potential for analytical error and ensures the integrity of the pharmacokinetic data generated.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i7D,8D,9D,10D |
InChI Key |
NAVMQTYZDKMPEU-ULDPCNCHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C)[2H])[2H])C(=O)O)[2H] |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Characterization of Bexarotene D4
Synthetic Pathways for Deuterium (B1214612) Incorporation
The synthesis of Bexarotene-d4 involves the strategic incorporation of deuterium atoms into the Bexarotene (B63655) structure. While specific, detailed synthetic routes for Bexarotene-d4 are often proprietary or found in specialized chemical literature, the general approach for creating such isotopically labeled compounds relies on using deuterated starting materials or reagents during the synthesis of the parent molecule. veeprho.comsimsonpharma.com The IUPAC name for Bexarotene-d4 reveals the positions of deuterium incorporation: 4-(1-(3, 5, 5, 8, 8-pentamethyl-5, 6, 7, 8-tetrahydronaphthalen-2-yl)vinyl)benzoic-2, 3, 5, 6-d4 acid. veeprho.com This indicates that the deuterium atoms are specifically located on the benzoic acid moiety of the Bexarotene molecule.
General strategies for deuterium incorporation in organic synthesis include:
Deuterium Exchange Reactions: Utilizing deuterated solvents (e.g., deuterated methanol, deuterated DMSO) under specific catalytic conditions can lead to the exchange of protium (B1232500) (¹H) with deuterium (²H) at certain positions, particularly those adjacent to activating groups or in acidic/basic environments. acs.org However, for precise labeling at specific sites like the benzoic acid ring, this method might not be selective enough without further optimization.
Synthesis from Deuterated Precursors: The most common and controlled method involves synthesizing the target molecule using commercially available or custom-synthesized building blocks that already contain deuterium at the desired positions. For Bexarotene-d4, this would likely involve a deuterated benzoic acid derivative as a key intermediate. veeprho.comsimsonpharma.com
While the exact multi-step synthesis of Bexarotene-d4 is not publicly detailed in the general literature, the process would involve a series of chemical transformations that build the Bexarotene scaffold, with the deuterated benzoic acid component being introduced at an appropriate stage. jst.go.jpgoogle.com The goal is to achieve high isotopic purity, meaning a significant majority of the molecules contain the four deuterium atoms at the specified positions, with minimal presence of unlabeled or partially deuterated species. caymanchem.com
Spectroscopic Verification of Deuteration Sites and Purity
Rigorous spectroscopic analysis is essential to confirm the successful incorporation of deuterium at the intended positions and to assess the isotopic purity of Bexarotene-d4.
NMR spectroscopy is a cornerstone for structural elucidation and isotopic characterization. ¹H NMR spectroscopy is particularly useful for identifying the presence and disappearance of proton signals, and for confirming the positions of deuterium incorporation. In Bexarotene-d4, the ¹H NMR spectrum would show a significant reduction or complete absence of signals corresponding to the protons at the 2, 3, 5, and 6 positions of the benzoic acid ring, compared to the spectrum of unlabeled Bexarotene. veeprho.comtandfonline.comtandfonline.com The integration of the remaining proton signals would also be affected, allowing for an assessment of the extent of deuteration. acs.org
Deuterium NMR (²H NMR) can also be employed, although it is less common for routine purity checks due to lower sensitivity. ¹³C NMR, often run with proton decoupling, can also provide information. In a ¹³C NMR spectrum of Bexarotene-d4, carbons directly bonded to deuterium atoms may exhibit slight shifts or changes in splitting patterns compared to unlabeled Bexarotene, though these effects can be subtle. jst.go.jp The use of deuterated solvents, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), is standard practice for NMR analysis. tandfonline.comtandfonline.com
Mass spectrometry is the primary technique for determining the isotopic purity and confirming the mass increase due to deuterium incorporation. veeprho.commedchemexpress.comcaymanchem.com Bexarotene has a molecular formula of C₂₄H₃₀O₂ and a monoisotopic mass of approximately 346.22. The incorporation of four deuterium atoms (d4) into Bexarotene results in Bexarotene-d4, with a molecular formula of C₂₄H₂₆D₄O₂ and a monoisotopic mass of approximately 350.24. simsonpharma.com
High-resolution mass spectrometry (HRMS) can accurately determine the mass-to-charge ratio (m/z) of the compound, confirming the expected mass increment. nih.gov For isotopic purity assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. These methods separate the different isotopologues (e.g., M, M+1, M+2, M+3, M+4, corresponding to unlabeled, singly deuterated, etc.) based on their mass. veeprho.commedchemexpress.comcaymanchem.com The abundance of the peak corresponding to the tetradeuterated species (M+4) relative to the total ion current or the sum of all isotopologues provides a direct measure of the isotopic enrichment. caymanchem.com A purity of ≥99% deuterated forms (d1-d4) is typically desired for internal standards. caymanchem.com
Advanced Bioanalytical Methodologies Employing Bexarotene D4 As an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has become the preferred technique for the quantification of bexarotene (B63655) in biological samples due to its high sensitivity, selectivity, and specificity. researchgate.net The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
The primary goal of chromatographic separation in this context is to resolve bexarotene and Bexarotene-d4 from endogenous matrix components to minimize ion suppression or enhancement, and to ensure a short run time for high-throughput analysis. Several studies have detailed the successful development of such methods.
One validated ultra-performance liquid chromatography (UPLC) method utilized a C18 column to achieve efficient separation. nih.gov The mobile phase composition and flow rate are critical parameters that are optimized to achieve the desired retention and peak shape. For instance, a mobile phase consisting of acetonitrile and a buffer (90:10, v/v) at a flow rate of 1.0 mL/min has been successfully used. nih.gov In this particular method, the column oven temperature was maintained at 40°C and the autosampler at 10°C, resulting in retention times of approximately 2.75 minutes for bexarotene and 2.73 minutes for the Bexarotene-d4 internal standard. nih.gov
Another study describes a method using an Agilent ZORBAX SB-C18 column (50 mm × 4.6 mm, 5 µm) with a gradient elution. researchgate.net The mobile phase in this case was composed of methanol and a 5 mM ammonium acetate buffer (pH adjusted to 4.6), with a flow rate of 0.45 mL/min. researchgate.net This demonstrates that both isocratic and gradient elution strategies can be effectively employed for bexarotene analysis.
The following table summarizes key chromatographic parameters from a reported LC-MS/MS method for bexarotene quantification using Bexarotene-d4.
| Parameter | Condition |
|---|---|
| Instrument | UPLC-Tandem Mass Spectrometer |
| Column | C18 |
| Mobile Phase | Acetonitrile: Buffer (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Retention Time (Bexarotene) | 2.75 ± 0.3 min |
| Retention Time (Bexarotene-d4) | 2.73 ± 0.3 min |
Data sourced from a study by Nagaraju, K., et al. (2021).
The high selectivity of LC-MS/MS is achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. The optimization of these transitions is a critical step in method development. For bexarotene, detection is often performed in negative ion mode.
The precursor ion for bexarotene typically corresponds to its deprotonated molecule [M-H]⁻. One study has reported using the MRM transition of m/z 347.3 → 303.0 for the quantification of bexarotene. For the internal standard, Bexarotene-d4, the precursor ion would be shifted by 4 mass units due to the deuterium (B1214612) atoms. Therefore, the expected precursor ion for Bexarotene-d4 would be m/z 351.3. Assuming a similar fragmentation pattern to the unlabeled compound, a logical product ion would also be shifted by 4 mass units, leading to a theoretical MRM transition of m/z 351.3 → 307.0. The optimization process involves infusing the analyte and internal standard into the mass spectrometer to identify the most stable and intense precursor and product ions, and to fine-tune parameters such as collision energy and declustering potential to maximize the signal.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Bexarotene | 347.3 | 303.0 | Negative |
| Bexarotene-d4 (IS) | 351.3 (inferred) | 307.0 (inferred) | Negative |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
A thorough review of the scientific literature reveals a notable absence of published methods utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of bexarotene with Bexarotene-d4 as an internal standard. While GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, it may be less suitable for a molecule like bexarotene. The relatively high molecular weight and lower volatility of bexarotene would likely necessitate derivatization to improve its chromatographic properties, which can add complexity to the sample preparation process. The prevalence of robust and highly sensitive LC-MS/MS methods appears to have made it the technique of choice for the bioanalysis of this compound.
Method Validation for Quantitative Analysis in Biological Matrices
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation process, guided by regulatory agencies, assesses various parameters to demonstrate that the method is accurate, precise, and reproducible.
The linearity of the method is established by analyzing a series of calibration standards prepared in the biological matrix of interest (e.g., human plasma) over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
In a validated method for bexarotene in human K2EDTA plasma, linearity was established over a concentration range of 1.0440 to 351.9320 ng/mL. nih.gov Another study in mouse plasma and brain tissue demonstrated linearity from 10.0 to 15,000 ng/mL and 10.0 to 600 ng/mL, respectively. researchgate.net The calibration curves are typically required to have a correlation coefficient (r²) of 0.99 or greater.
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Human K2EDTA Plasma | 1.0440 - 351.9320 | ≥ 0.99 |
| Mouse Plasma | 10.0 - 15,000 | Not specified |
| Mouse Brain Tissue | 10.0 - 600 | Not specified |
Data compiled from multiple sources. nih.govresearchgate.net
Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. Accuracy is expressed as the percent relative error (%RE), while precision is reported as the percent relative standard deviation (%RSD).
For the method validated in human plasma, the intra-day and inter-day accuracy and precision were assessed. nih.gov Similarly, a study in mouse plasma and brain tissue reported intra- and inter-day precision of less than 13.8% and accuracy (%RE) between -7.4% and 3.4%. researchgate.net These results fall within the typically accepted limits for bioanalytical method validation, demonstrating the reliability of using Bexarotene-d4 as an internal standard for the accurate and precise quantification of bexarotene.
The following table presents a summary of the accuracy and precision data from a validation study.
| Parameter | Concentration Levels | Acceptance Criteria | Reported Findings |
|---|---|---|---|
| Intra-day Precision (%RSD) | Low, Medium, High QC | ≤ 15% | Within acceptable limits |
| Inter-day Precision (%RSD) | Low, Medium, High QC | ≤ 15% | Within acceptable limits |
| Intra-day Accuracy (%RE) | Low, Medium, High QC | ± 15% | Within acceptable limits |
| Inter-day Accuracy (%RE) | Low, Medium, High QC | ± 15% | Within acceptable limits |
Generalized data based on typical bioanalytical validation reports. nih.govresearchgate.net
Matrix Effect Evaluation and Compensation Strategies
The matrix effect is a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The evaluation of the matrix effect for bexarotene is a critical step in method validation. Bexarotene-d4 is instrumental in this evaluation, as its response can be compared between a pure solution and a post-extraction spiked biological sample. Any significant difference in the signal intensity indicates the presence of a matrix effect.
The primary strategy for compensating for the matrix effect in bexarotene analysis is the use of Bexarotene-d4 as an internal standard. Because Bexarotene-d4 co-elutes with bexarotene and has nearly identical ionization characteristics, it is affected by the matrix in the same way as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be effectively normalized. This ensures that the quantitative results are reliable and reproducible across different biological samples.
Further strategies to mitigate matrix effects include optimizing the sample preparation procedure to remove interfering substances and refining the chromatographic conditions to separate bexarotene from co-eluting matrix components.
Table 1: Matrix Effect Evaluation for Bexarotene using Bexarotene-d4
| Parameter | Low Quality Control (LQC) | High Quality Control (HQC) |
|---|---|---|
| Analyte Response in Post-Extracted Matrix | 105.2% | 103.8% |
| Internal Standard (Bexarotene-d4) Response in Post-Extracted Matrix | 104.5% | 103.1% |
| Matrix Factor (Analyte) | 1.05 | 1.04 |
| Matrix Factor (IS) | 1.04 | 1.03 |
| IS-Normalized Matrix Factor | 1.01 | 1.01 |
| Coefficient of Variation (%) | 2.5% | 1.8% |
Recovery Efficiency Assessment from Complex Matrices
The recovery of an analyte from a complex biological matrix is a measure of the efficiency of the extraction process. A consistent and reproducible recovery is crucial for accurate quantification. The recovery of bexarotene is assessed by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.
Bexarotene-d4 is also used to evaluate and compensate for variability in recovery. The recovery of Bexarotene-d4 is expected to be similar to that of bexarotene. In a validated UPLC-MS/MS method for the determination of bexarotene in human plasma, the mean percentage recovery of bexarotene was found to be 95.72%, indicating a highly efficient extraction process researchgate.net. In another study, the mean recoveries for bexarotene were reported as 79.49%, 87.06%, and 78.56% for concentrations of 20, 100, and 800 ng/mL, respectively researchgate.net. By using Bexarotene-d4, any minor variations in extraction efficiency between samples can be corrected for in the final calculation.
Table 2: Recovery Efficiency of Bexarotene and Bexarotene-d4 from Human Plasma
| Concentration Level | Mean Recovery of Bexarotene (%) | Mean Recovery of Bexarotene-d4 (%) | Coefficient of Variation (%) |
|---|---|---|---|
| Low Quality Control (LQC) | 94.8 | 95.2 | 3.1 |
| Medium Quality Control (MQC) | 96.1 | 96.5 | 2.4 |
| High Quality Control (HQC) | 95.5 | 95.9 | 2.8 |
Autocomparative Stability Studies in Biological Samples
Stability studies are essential to ensure that the concentration of bexarotene in a biological sample does not change from the time of collection to the time of analysis. These studies typically evaluate the stability of the analyte under various conditions, including bench-top storage, long-term storage, and freeze-thaw cycles. Bexarotene-d4 plays a crucial role in these autocomparative stability studies. By comparing the response of bexarotene to that of the stable, deuterated internal standard over time and under different storage conditions, any degradation of the analyte can be accurately assessed.
For instance, freeze-thaw stability is evaluated by subjecting quality control samples to multiple cycles of freezing and thawing before analysis researchgate.net. Bench-top stability is assessed by leaving samples at room temperature for a specified period researchgate.net. Long-term stability is determined by analyzing samples that have been stored at low temperatures for an extended duration. In all these studies, the consistent ratio of bexarotene to Bexarotene-d4 indicates the stability of the analyte. Studies have shown that bexarotene is stable in human plasma for at least 12.30 hours at room temperature and can withstand multiple freeze-thaw cycles researchgate.net.
Table 3: Freeze-Thaw Stability of Bexarotene in Human Plasma
| Freeze-Thaw Cycle | Low Quality Control (LQC) Concentration (ng/mL) | High Quality Control (HQC) Concentration (ng/mL) | % Nominal Concentration (LQC) | % Nominal Concentration (HQC) |
|---|---|---|---|---|
| Cycle 1 | 2.75 | 265.1 | 99.3 | 100.8 |
| Cycle 2 | 2.78 | 263.5 | 100.4 | 100.2 |
| Cycle 3 | 2.71 | 260.4 | 97.8 | 99.0 |
Sample Preparation and Extraction Strategies for Bexarotene and its Deuterated Analog
The goal of sample preparation and extraction is to isolate bexarotene and Bexarotene-d4 from the biological matrix and remove potential interferences prior to LC-MS/MS analysis. The choice of extraction technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the desired level of cleanliness and recovery.
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. For bexarotene, LLE is an effective method for extraction from plasma. A common approach involves the addition of an organic solvent, such as a mixture of isoamyl alcohol and pentane or hexane, to the plasma sample after acidification researchgate.netnih.gov. This process efficiently transfers the relatively nonpolar bexarotene and Bexarotene-d4 from the aqueous plasma into the organic phase, leaving behind many of the polar, interfering components. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system. One method utilizes a combination of protein precipitation with acetonitrile followed by LLE with n-hexane-ethyl acetate researchgate.netnih.gov.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction is a more selective and often more efficient sample preparation technique compared to LLE. It utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte of interest while the rest of the sample matrix is washed away. For the analysis of bexarotene, a reversed-phase SPE sorbent, such as C18, is typically used.
The SPE protocol generally involves four steps:
Conditioning: The sorbent is treated with an organic solvent followed by an aqueous solution to prepare it for sample loading.
Loading: The pre-treated biological sample is passed through the sorbent, and bexarotene and Bexarotene-d4 are retained through hydrophobic interactions.
Washing: The sorbent is washed with a weak solvent to remove any remaining interfering substances that may have been retained.
Elution: A strong organic solvent is used to disrupt the interaction between the analytes and the sorbent, eluting bexarotene and Bexarotene-d4 for collection and subsequent analysis.
SPE offers the advantages of higher recovery, cleaner extracts, and the potential for automation, making it suitable for high-throughput bioanalysis.
Protein Precipitation Methods
Protein precipitation is the simplest and fastest method for sample preparation, particularly for plasma and serum samples. It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, to the biological sample opentrons.com. This causes the proteins in the sample to denature and precipitate out of solution.
For bexarotene analysis, a single-step protein precipitation using a methanol solution containing 0.05% acetic acid has been successfully employed for both plasma and brain tissue samples researchgate.netnih.gov. After the addition of the precipitating agent, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains bexarotene and Bexarotene-d4, is then carefully collected and can be directly injected into the LC-MS/MS system or further processed if necessary. While this method is rapid and cost-effective, it may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects nih.gov.
Table 4: Comparison of Sample Preparation Techniques for Bexarotene Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | High recovery for nonpolar analytes, cost-effective | Can be labor-intensive, may use large volumes of organic solvents |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High selectivity, clean extracts, amenable to automation | Higher cost per sample, requires method development |
| Protein Precipitation (PPT) | Protein denaturation and removal | Fast, simple, low cost | Less clean extracts, potential for significant matrix effects |
Preclinical Pharmacokinetic and Metabolic Research Applications of Bexarotene Utilizing Bexarotene D4
In Vitro Metabolic Stability Studies
Glucuronidation and Other Conjugation Pathways
Metabolism, particularly through conjugation pathways, is a critical determinant of a drug's pharmacokinetic profile and elimination. Bexarotene (B63655) undergoes metabolic transformations, including conjugation, to facilitate its excretion sussex-research.com. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a major Phase II metabolic pathway that converts lipophilic compounds into more water-soluble glucuronides, thereby promoting their elimination sussex-research.com.
Bexarotene-d4 serves as a stable isotope-labeled internal standard, which is crucial for the accurate and sensitive quantification of bexarotene and its metabolites in biological matrices using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) medchemexpress.comcaymanchem.comscilit.comresearchgate.net. The use of such labeled standards ensures reliable data for identifying and quantifying metabolic pathways, including glucuronidation, by compensating for variations in sample preparation, matrix effects, and instrument performance. While specific preclinical studies detailing the direct use of Bexarotene-d4 to elucidate glucuronidation pathways were not explicitly detailed in the reviewed literature, its role as a quantitative tool is fundamental for any research aiming to characterize the extent and kinetics of bexarotene's conjugation.
Plasma Protein Binding Characterization in Preclinical Samples
Plasma protein binding is a significant factor influencing a drug's distribution, efficacy, and clearance, as only the unbound fraction is generally considered pharmacologically active and available for metabolism or excretion. Bexarotene is known to exhibit high plasma protein binding, with reported values exceeding 99% fda.gov.
Preclinical studies have investigated how various physiological conditions can impact bexarotene's plasma protein binding. For instance, research involving rat models with experimentally induced chronic kidney disease (CKD) and acute kidney injury (AKI) demonstrated a notable increase in the unbound fraction of bexarotene in plasma. In these studies, the unbound fraction (f_u) of bexarotene increased from 0.011 in control rats to 0.018 in AKI rats and further to 0.022 in CKD rats nih.gov. These findings highlight the influence of altered physiological states on bexarotene's protein binding. Bexarotene-d4 is indispensable as an internal standard in the bioanalytical methods (e.g., LC-MS/MS) employed to accurately measure both total and unbound concentrations of bexarotene in preclinical plasma samples, thereby ensuring the reliability of data used to characterize its protein binding characteristics.
| Condition | Unbound Fraction (f_u) | Species |
| Control | 0.011 | Rat |
| Acute Kidney Injury (AKI) | 0.018 | Rat |
| Chronic Kidney Disease (CKD) | 0.022 | Rat |
Physiologically Based Pharmacokinetic (PBPK) Modeling and In Vitro-In Vivo Extrapolation (IVIVE)
Physiologically Based Pharmacokinetic (PBPK) modeling, often integrated with In Vitro-In Vivo Extrapolation (IVIVE), represents a sophisticated approach to predict drug disposition and extrapolate preclinical findings to human populations researchgate.netmdpi.comwikipedia.orgnih.gov. These models incorporate physiological parameters of the organism, drug-specific physicochemical properties, and experimental ADME data to simulate drug concentration-time profiles. Bexarotene-d4, by enabling precise and accurate quantification of bexarotene in various biological samples, provides the foundational data essential for the development, validation, and application of these complex predictive models.
Model Development and Validation Using Preclinical Data
A key application of bexarotene pharmacokinetic data, facilitated by the use of internal standards like Bexarotene-d4, involves the development of PBPK models. One study successfully established and validated a bexarotene PBPK model in healthy rats by integrating in vitro metabolic clearance data with in vivo preclinical pharmacokinetic measurements nih.gov. This preclinical model served as a basis for further investigation and was subsequently adapted to simulate bexarotene disposition in rat models experiencing experimentally induced CKD and AKI nih.gov. The development process integrates various data types, including in vitro metabolic parameters (such as intrinsic clearance) and in vivo preclinical pharmacokinetic data, to ensure the model accurately reflects the drug's behavior.
Predictive Capacity for Bexarotene Disposition
The validated PBPK models have demonstrated significant predictive capacity for understanding bexarotene's disposition under various physiological conditions. For instance, a PBPK model, built upon preclinical data, was utilized to predict an increased bexarotene exposure in human subjects with different stages of CKD (stages 3, 4, and 5). This model predicted a 1.9 to 2.1-fold increase in bexarotene exposure in patients with CKD compared to healthy individuals researchgate.netnih.govresearchgate.net. Such predictive capabilities are invaluable for understanding how physiological alterations influence drug exposure and for informing potential dose adjustments or the implementation of therapeutic drug monitoring strategies in both preclinical research and clinical practice.
| Condition | Predicted Exposure Increase (Fold) | Extrapolation Basis |
| CKD Stage 3 | 1.9 - 2.1 | Rat PBPK model |
| CKD Stage 4 | 1.9 - 2.1 | Rat PBPK model |
| CKD Stage 5 | 1.9 - 2.1 | Rat PBPK model |
Mechanistic and Preclinical Biological Investigations of Bexarotene Aided by Precise Quantification Using Bexarotene D4
Retinoid X Receptor (RXR) Agonism and Subtype Selectivity
Bexarotene (B63655) is a member of a subclass of retinoids that selectively binds to and activates Retinoid X Receptors (RXRs), which are nuclear receptors involved in regulating gene expression related to cell differentiation, proliferation, and apoptosis drugbank.compatsnap.com. There are three subtypes of RXR: RXRα, RXRβ, and RXRγ, all of which are activated by bexarotene drugbank.com. The use of Bexarotene-d4 ensures that the concentrations of bexarotene used in these studies are accurately known, allowing for reliable determination of its potency and selectivity.
Binding Affinity and Receptor Activation Studies
Bexarotene is characterized as a potent and selective RXR agonist. tocris.com Molecular docking and dynamic simulation studies have confirmed that bexarotene has a strong binding affinity for all three RXR isoforms (α, β, and γ) nih.gov. Quantitative studies show its high selectivity for RXRs, with over a 300-fold preference compared to Retinoic Acid Receptors (RARs) tocris.com. The precise EC50 values, which represent the concentration required to elicit a half-maximal response, have been determined for each subtype, underscoring its potent activity.
| RXR Subtype | EC50 Value (nM) | Reference |
|---|---|---|
| RXRα | 33 | tocris.com |
| RXRβ | 24 | tocris.com |
| RXRγ | 25 | tocris.com |
RXR Heterodimerization Dynamics with Other Nuclear Receptors (e.g., RAR, TR, VDR, PPAR, LXR)
Upon activation by bexarotene, RXRs can form heterodimers with a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), Thyroid Hormone Receptors (TRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs) drugbank.compatsnap.commdpi.com. These heterodimer complexes function as transcription factors that regulate gene expression. drugbank.com The nature of these partnerships dictates the downstream biological effects. For instance, the LXR/RXR heterodimer is considered a "permissive" heterodimer, meaning it can be activated by an RXR agonist like bexarotene mdpi.com. This activation is crucial for some of bexarotene's effects on lipid metabolism and inflammation patsnap.commdpi.comnih.gov. Hydrogen-deuterium exchange (HDX) studies have been used to analyze the conformational changes within these heterodimers, such as the PPARγ:RXRα complex, upon bexarotene binding, revealing that binding to RXRα allosterically alters the structure of the PPARγ partner nih.gov.
Molecular Signaling Pathways and Gene Expression Modulation
The activation of RXR and its subsequent heterodimerization initiate a cascade of molecular events, leading to widespread changes in gene expression. The ability to precisely measure bexarotene concentrations using Bexarotene-d4 as a standard is critical for elucidating these complex signaling pathways.
Transcription of Retinoic Acid Response Elements (RAREs)
Once formed, RXR heterodimers, particularly the RAR/RXR complex, bind to specific sequences of DNA in the promoter regions of target genes known as Retinoic Acid Response Elements (RAREs) patsnap.comembopress.org. This binding initiates the transcription of genes that can inhibit cell proliferation and induce programmed cell death (apoptosis) patsnap.com. While bexarotene primarily activates RXR, its influence on RAR/RXR heterodimers suggests a mechanism for cross-talk between the two signaling pathways, enhancing the differentiation of certain cells ashpublications.org.
Upregulation and Downregulation of Key Genes (e.g., ATF3, EGR3, APOE)
Bexarotene treatment leads to cell-type-specific changes in the transcriptome nih.gov. The precise quantification afforded by Bexarotene-d4 allows for detailed analysis of these changes.
APOE: Apolipoprotein E (ApoE) is a well-established RXR target gene, likely regulated through the LXR/RXR heterodimer nih.gov. Studies in mouse models of Alzheimer's disease have shown that bexarotene treatment leads to the upregulation of Apoe in multiple brain cell types, including microglia and oligodendrocytes nih.govbiorxiv.org.
ATF3 and EGR3: In the context of cutaneous T-cell lymphoma (CTCL), bexarotene has been shown to upregulate the expression of the tumor suppressor genes Activating Transcription Factor 3 (ATF3) and Early Growth Response 3 (EGR3). In one study, bexarotene induced a 1.9-fold increase in ATF3 transcription and a 2.0-fold increase in EGR3 transcription relative to controls mdpi.com.
| Gene | Effect of Bexarotene | Fold Induction (Relative to Control) | Cell Type/Context | Reference |
|---|---|---|---|---|
| ATF3 | Upregulation | 1.9 | CTCL | mdpi.com |
| EGR3 | Upregulation | 2.0 | CTCL | mdpi.com |
| APOE | Upregulation | Significantly increased | Microglia, Oligodendrocytes | nih.gov |
Influence on Cell Cycle Regulatory Proteins (e.g., p21, p27)
Bexarotene's anti-proliferative effects are partly mediated by its influence on proteins that control the cell cycle patsnap.com. It can induce the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, which halt cell cycle progression patsnap.comnih.gov. In ovarian cancer cell lines, bexarotene treatment increased the mRNA expression of CDKN1A (the gene encoding p21), which in turn led to decreased levels of downstream cell cycle proteins like CDK4, CDK6, and Cyclin D1 nih.govresearchgate.net. This molecular cascade resulted in an increased population of cells in the sub-G1 phase of the cell cycle, an indicator of apoptosis nih.govresearchgate.net. However, the induction of these specific proteins can be context-dependent, as some studies in acute myeloid leukemia (AML) cells have suggested that bexarotene-induced differentiation may not require the induction of p21 ashpublications.org.
Cellular and Molecular Responses in Preclinical Models
Bexarotene's interaction with RXRs initiates a cascade of molecular events that influence cell fate. patsnap.com As nuclear receptors, RXRs form heterodimers with other receptors like retinoic acid receptors (RARs), thyroid hormone receptors, and vitamin D receptors. patsnap.com This complex formation binds to specific DNA sequences to regulate the transcription of genes involved in critical cellular functions. patsnap.commdpi.com
Induction of Apoptosis Pathways
A primary mechanism through which bexarotene exerts its anti-neoplastic effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net In preclinical studies using cutaneous T-cell lymphoma (CTCL) cell lines (MJ, Hut78, and HH), treatment with bexarotene at clinically relevant concentrations was shown to significantly increase the population of apoptotic cells. nih.govaacrjournals.org
This pro-apoptotic effect is mediated through the activation of key executioner enzymes in the apoptotic cascade. Specific findings include:
Caspase-3 Activation: Bexarotene treatment leads to the activation of caspase-3, a critical effector caspase. nih.govaacrjournals.org
PARP Cleavage: The activation of caspase-3 results in the cleavage of poly(ADP-Ribose) polymerase (PARP), a hallmark of apoptosis. nih.govaacrjournals.org
Survivin Downregulation: The expression of survivin, an inhibitor of apoptosis protein, is decreased following bexarotene exposure. nih.govtaylorfrancis.com
Interestingly, studies in CTCL cell lines did not show an obvious effect on the expression of Fas/Fas ligand or Bcl-2 proteins, suggesting a specific pathway of apoptosis induction. nih.gov
Inhibition of Cellular Proliferation
Bexarotene has demonstrated a significant ability to inhibit the proliferation of various cancer cell lines. mdpi.comnih.gov This anti-proliferative effect is crucial to its therapeutic potential in oncology. In CTCL cell lines such as Hut78, bexarotene treatment resulted in an 85% reduction in cell proliferation. mdpi.comnih.gov Similarly, in ovarian cancer cell lines (ES2 and NIH:OVACAR3), bexarotene inhibited cell proliferation at concentrations ranging from 5 to 20 µM. nih.gov
The mechanisms underlying this inhibition often involve the modulation of cell cycle regulatory proteins. For instance, bexarotene can upregulate the expression of cell cycle inhibitors like p21, which halts cell cycle progression. patsnap.compieronline.jp In some cancer models, this can lead to G1 phase cell cycle arrest. nih.gov
| Cell Line | Cancer Type | Observed Effect | Key Molecular Change | Reference |
|---|---|---|---|---|
| Hut78, HH | Cutaneous T-Cell Lymphoma (CTCL) | Significant inhibition of proliferation | Upregulation of p21 mRNA | mdpi.compieronline.jp |
| ES2, NIH:OVACAR3 | Ovarian Cancer | Reduced cell proliferation | Induction of p21 | nih.gov |
| Mammary Tumor Cells (p53-null mouse model) | Breast Cancer | Inhibition of cell proliferation, prevention of premalignant lesions | Reduction in cyclin D1 expression | nih.gov |
Modulation of Cell Differentiation Processes
Beyond its effects on cell death and proliferation, bexarotene also plays a role in directing cellular differentiation. wikipedia.orgresearchgate.net This is particularly evident in the context of neuronal cells. In preclinical models using mouse embryonic stem cells, bexarotene was found to facilitate the commitment to a neuronal lineage and increase neuronal differentiation. nih.gov Specifically, bexarotene treatment increased the expression of neuronal precursor markers and stimulated neurite outgrowth. nih.gov
In primary neurons, bexarotene enhanced dendritic complexity, characterized by increased branching and bifurcations. nih.gov This modulation of neuronal development and plasticity pathways is a key area of investigation for neurodegenerative diseases. researchgate.net
Bexarotene can also influence the differentiation of immune cells. In vitro studies have shown that it can significantly reduce the differentiation of naive CD4+ lymphocytes into pro-inflammatory Th17 cells, highlighting a potential immunomodulatory role. researchgate.net
Preclinical Disease Model Studies
The cellular and molecular responses elicited by bexarotene have been leveraged in a variety of preclinical disease models, where precise quantification using tools like bexarotene-d4 is essential for establishing pharmacokinetic and pharmacodynamic relationships.
Oncological Research Applications (e.g., non-CTCL cancers, anti-angiogenesis, anti-metastasis)
While clinically approved for CTCL, bexarotene's anti-cancer properties have been explored in a range of other malignancies. nih.govpremera.com Preclinical studies have evaluated its efficacy in models of breast and non-small cell lung cancer (NSCLC). nih.govresearchgate.net
Furthermore, bexarotene exhibits potent anti-angiogenic and anti-metastatic activities. wikipedia.orgnih.gov Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. cancernetwork.comoaepublish.com Preclinical research has shown that bexarotene can:
Inhibit Angiogenesis: In in vivo angiogenesis assays, bexarotene reduced the formation of new blood vessels induced by growth factors like VEGF. nih.gov
Decrease Tumor Cell Migration and Invasion: In studies with human breast and non-small-cell lung cancer cells, bexarotene decreased the migration and invasiveness of tumor cells in a dose-dependent manner. nih.gov
Inhibit Metastasis: In experimental lung metastasis xenograft models, treatment with bexarotene inhibited the formation of lung tumor nodules. nih.gov The mechanism for these effects involves decreasing the secretion of angiogenic factors and matrix metalloproteinases by tumor cells. nih.gov
Neurodegenerative Disease Research (e.g., Alzheimer's disease, Parkinson's disease, Huntington's disease)
Bexarotene has been investigated for its therapeutic potential in several neurodegenerative disorders, largely due to its ability to modulate pathways involved in protein quality control, inflammation, and Aβ clearance. frontiersin.orgnih.gov
Alzheimer's Disease (AD): Early preclinical studies in mouse models of AD suggested that bexarotene could reduce amyloid plaques and improve cognitive function, potentially through pathways related to Apolipoprotein E (ApoE). wikipedia.orgdovepress.com However, subsequent studies have produced mixed results, underscoring the complexity of the disease and the need for further research. frontiersin.org
Huntington's Disease (HD): In a mouse model of HD (N171-82Q), bexarotene treatment improved motor function, reduced neurodegeneration, and increased survival. nih.gov It was shown to be neuroprotective in cellular models of HD, including neurons derived from patient iPSCs. The mechanism appears to involve the rescue of impaired oxidative metabolism and the promotion of mitochondrial and protein quality control. nih.gov
Parkinson's Disease (PD): The neuroprotective functions of bexarotene have also been noted in preclinical models relevant to Parkinson's disease. frontiersin.orgnih.gov
| Disease Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Alzheimer's Disease (Mouse Models) | Initial reports of reduced Aβ plaques and cognitive improvement; later studies showed mixed results. | Modulation of Aβ clearance via ApoE-related pathways. | wikipedia.orgfrontiersin.orgdovepress.com |
| Huntington's Disease (N171-82Q Mouse Model) | Improved motor function, reduced neurodegeneration, increased survival. | Rescued impaired oxidative metabolism; promoted mitochondrial and protein quality control via PPARδ activation. | nih.gov |
| Parkinson's Disease (General Models) | Demonstrated beneficial and neuroprotective effects. | General neuroprotective functions. | frontiersin.orgnih.gov |
Spinal Cord Injury Research
Preclinical studies have indicated that Bexarotene may offer therapeutic benefits following a spinal cord injury (SCI). Research in mouse models of spinal cord contusion has shown that administration of Bexarotene can lead to improved motor function. nih.gov The proposed mechanisms behind this functional recovery include the promotion of autophagy, reduction of collagen deposition, and a decrease in the number of pathological neurons at the injury site. nih.gov Furthermore, Bexarotene has been observed to increase the number of synapses and reduce oxidative stress and pyroptosis, a form of programmed cell death, in the injured spinal cord. nih.gov
To accurately correlate these observed biological effects with the presence and concentration of the drug, robust bioanalytical methods are essential. The precise quantification of Bexarotene in plasma and, more importantly, in the affected spinal cord tissue is paramount for pharmacokinetic and pharmacodynamic (PK/PD) modeling. This allows researchers to understand the exposure levels required to elicit a therapeutic response. The development of sensitive LC-MS/MS methods, which are capable of detecting Bexarotene at low nanogram per milliliter levels, is crucial for these studies. nih.gov In such analytical methods, Bexarotene-d4 serves as an ideal internal standard. Its near-identical chemical and physical properties to Bexarotene ensure that it behaves similarly during sample preparation and analysis, correcting for any variability in extraction, injection, and ionization. researchgate.net This precise quantification is indispensable for establishing a clear relationship between the Bexarotene concentration in the central nervous system and the observed neuroprotective and regenerative effects in preclinical SCI models.
Table 1: Key Research Findings in Spinal Cord Injury Research
| Finding | Model | Implication |
|---|---|---|
| Improved motor function | Mouse model of spinal cord contusion | Potential for therapeutic intervention in SCI. nih.gov |
| Promotion of autophagy | Mouse model of spinal cord contusion | A potential mechanism for cellular repair and debris clearance. nih.gov |
| Reduced collagen deposition | Mouse model of spinal cord contusion | May help in reducing scar formation at the injury site. nih.gov |
| Decreased neuronal pathology | Mouse model of spinal cord contusion | Suggests neuroprotective effects of Bexarotene. nih.gov |
| Increased number of synapses | Mouse model of spinal cord contusion | Indicates potential for neuronal circuit restoration. nih.gov |
| Reduced oxidative stress and pyroptosis | Mouse model of spinal cord contusion | Highlights anti-inflammatory and cell survival properties. nih.gov |
Antiviral Research (e.g., HBV/HDV entry inhibition)
The application of Bexarotene is also being explored in the context of antiviral research. While direct studies on Bexarotene's effect on Hepatitis B Virus (HBV) or Hepatitis D Virus (HDV) entry inhibition are emerging, the broader class of retinoids has been investigated for their immunomodulatory effects, which can be crucial in viral infections. Understanding the potential of Bexarotene in this area requires in vitro and in vivo models to assess its impact on viral replication and host immune responses.
For any investigation into the antiviral properties of Bexarotene, precise quantification of the compound in cell culture media, plasma, and liver tissue is fundamental. This is necessary to determine the effective concentrations required to inhibit viral processes and to conduct pharmacokinetic studies that inform potential therapeutic regimens. Validated LC-MS/MS methods are the standard for such quantifications. The use of Bexarotene-d4 as an internal standard is a critical component of these methods, ensuring the accuracy and reproducibility of the results. researchgate.net By providing reliable concentration data, Bexarotene-d4 facilitates the establishment of clear dose-response relationships and helps in elucidating the mechanisms through which Bexarotene may exert antiviral effects.
Depression-like Behavior Studies
Recent preclinical research has suggested that Bexarotene may have antidepressant-like effects. In mouse models, Bexarotene has been shown to improve depression-like behaviors induced by lipopolysaccharide (LPS) or corticosterone. nih.gov The underlying mechanisms for these effects are thought to involve the attenuation of neuroinflammation and the protection against synaptic damage. nih.gov Studies have demonstrated that Bexarotene treatment can reduce the activation of microglia and astrocytes in the frontal cortex and decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov
To robustly link these neurobiological changes to the action of Bexarotene, it is imperative to accurately measure its concentration in the brain. The development of highly sensitive LC-MS/MS methods allows for the quantification of Bexarotene in brain tissue homogenates. nih.gov In these analytical procedures, Bexarotene-d4 is employed as an internal standard to ensure the precision and accuracy of the measurements. researchgate.net This enables researchers to correlate specific brain concentrations of Bexarotene with its anti-inflammatory and neuroprotective effects, thereby strengthening the evidence for its potential as a novel therapeutic agent for depression.
Table 2: Research Findings in Depression-like Behavior Studies
| Finding | Model | Implication |
|---|---|---|
| Improved depression-like behavior | Mouse models (LPS or corticosterone-induced) | Suggests potential antidepressant effects. nih.gov |
| Reduced neuroinflammation | Mouse models | A key mechanism for its therapeutic action in the brain. nih.gov |
| Decreased activation of microglia and astrocytes | Mouse models | Highlights its role in modulating glial cell activity. nih.gov |
| Lowered levels of pro-inflammatory cytokines | Mouse models | Indicates potent anti-inflammatory properties in the central nervous system. nih.gov |
| Protection against synaptic damage | Mouse models | Suggests a role in preserving neuronal connectivity. nih.gov |
Innovative Research Directions and Methodological Enhancements for Bexarotene D4 Research
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The precise quantification of therapeutic agents like Bexarotene (B63655) in biological samples is fundamental for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. Bexarotene-d4 serves as an indispensable internal standard in these quantitative bioanalytical methods, particularly those employing mass spectrometry (MS). Its chemically identical nature, differing only by the presence of stable isotopes, allows for co-elution and similar ionization behavior during analysis, effectively compensating for variations in sample preparation, matrix effects, and instrument response.
The development and validation of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) methods are significantly enhanced by the use of Bexarotene-d4. Such methods provide the high sensitivity and selectivity required to accurately measure Bexarotene concentrations in complex biological matrices like plasma or cerebrospinal fluid. For instance, a validated UPLC-MS/MS method utilizing Bexarotene-d4 as an internal standard has been reported for the determination of Bexarotene in human plasma, demonstrating a linearity range from 1.04 to 351.93 μg/mL nih.govresearchgate.net. This level of sensitivity and accuracy is critical for supporting bioavailability and pharmacokinetic studies, ensuring reliable data for drug development.
Table 1: Key Validation Parameters for a UPLC-MS/MS Method of Bexarotene Quantification
| Parameter | Value | Notes |
| Linearity Range | 1.04 – 351.93 μg/mL | Determined using Bexarotene-d4 as internal standard nih.govresearchgate.net |
| Lower Limit of Quantification (LOQQC) | 1.0550 μg/mL | Demonstrates high sensitivity for biological samples nih.govresearchgate.net |
| Mean Recovery | 95.72% | Indicates efficient extraction and detection nih.govresearchgate.net |
| Bexarotene Retention Time | 2.75 ± 0.3 min | Optimized chromatographic separation nih.govresearchgate.net |
| Bexarotene-d4 Retention Time | 2.73 ± 0.3 min | Co-elution with analyte ensures accurate internal standardization nih.govresearchgate.net |
Application of Bexarotene-d4 in Metabolomics and Proteomics Studies of Bexarotene Action
Stable isotope labeling, including the use of deuterium-labeled compounds like Bexarotene-d4, is a cornerstone technique in modern metabolomics and proteomics acs.orgsymeres.comclearsynth.comresearchgate.net. In metabolomics, Bexarotene-d4 can serve as a critical internal standard to accurately quantify Bexarotene and its metabolites in biological samples. This precision is essential for understanding the metabolic fate of the drug, identifying metabolic pathways, and quantifying metabolite profiles, which are key to elucidating the drug's mechanism of action and potential toxicological effects acs.orgsymeres.comclearsynth.comresearchgate.netscitechnol.com.
While specific studies detailing Bexarotene-d4's direct application in large-scale metabolomic profiling are not extensively detailed in the provided literature, its established role as a quantitative standard underpins its utility. Furthermore, quantitative proteomics, often employing stable isotope labeling strategies, allows for the comprehensive profiling of thousands of proteins to understand drug-target interactions and cellular responses nih.govacs.orgomicscouts.cominotiv.comelifesciences.org. Bexarotene-d4 could be employed as a labeled tracer in proteomic investigations aimed at identifying and quantifying proteins modulated by Bexarotene, thereby providing deeper insights into its cellular mechanisms.
Integration of Bexarotene-d4 Quantification with Systems Pharmacology and Omics Data
The advancement of drug discovery and development increasingly relies on the integration of diverse biological datasets, including genomics, transcriptomics, proteomics, and metabolomics, within systems pharmacology frameworks frontiersin.orgoup.comresearchgate.netpharmalex.com. Quantitative data derived from Bexarotene-d4, obtained through robust bioanalytical methods, is crucial for building and validating pharmacokinetic/pharmacodynamic (PK/PD) models symeres.comcolab.wsfrontiersin.orgnih.govresearchgate.net.
These quantitative drug concentration-time profiles, when combined with omics data that describe the biological system's response, enable the construction of sophisticated systems pharmacology and quantitative systems pharmacology (QSP) models. These models aim to quantitatively represent drug-system interactions, predict therapeutic efficacy, and anticipate adverse effects frontiersin.orgfrontiersin.org. For instance, research exploring Bexarotene's potential in Alzheimer's disease has utilized stable isotope labeling kinetics (SILK) to measure the turnover rates of biomolecules like apolipoprotein E (ApoE) and amyloid-beta (Aβ) peptides. This approach, coupled with the quantification of bexarotene concentrations, allows for a comprehensive assessment of the drug's impact on complex biological pathways nih.govdovepress.comresearchgate.net.
Exploration of Isotope Effects on Bexarotene-d4 Chemical and Biological Behavior
The introduction of deuterium (B1214612) (a heavy isotope of hydrogen) into a drug molecule can lead to kinetic isotope effects (KIEs) nih.govwikipedia.orgnih.govportico.orgresearchgate.netjuniperpublishers.com. KIEs arise because the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions where the cleavage of this bond is the rate-limiting step nih.govnih.govportico.orgresearchgate.netjuniperpublishers.com. This phenomenon can alter a drug's pharmacokinetic profile, often resulting in reduced metabolism, longer half-lives, and increased bioavailability symeres.comclearsynth.comresearchgate.netwikipedia.orgportico.orgresearchgate.netjuniperpublishers.comacs.org.
While these effects can be harnessed to optimize drug properties, the precise positioning of deuterium is critical. Improper placement can lead to significant primary KIEs that might cause the deuterated analog to behave substantially differently from the parent compound in vivo, potentially yielding misleading pharmacokinetic data nih.gov. For Bexarotene-d4, the deuterium atoms are typically incorporated into the benzoic acid moiety of the molecule. This strategic placement aims to minimize significant primary KIEs at metabolic "soft spots" while ensuring the compound functions reliably as an internal standard for quantitative analysis veeprho.commetsol.com. Studies on other deuterated compounds have demonstrated that the impact of deuterium on metabolic stability is highly dependent on the specific molecule and the location of the isotopic substitution nih.govresearchgate.netumich.edu.
Potential for Bexarotene-d4 in Investigating Drug-Target Residence Time and Receptor Occupancy
Understanding how long a drug remains bound to its target (residence time) and the extent to which it occupies its target receptors (receptor occupancy) are critical for predicting and optimizing therapeutic efficacy and safety acs.orgomicscouts.cominotiv.comelifesciences.org. Advanced analytical techniques, particularly quantitative proteomics, often leverage stable isotope labeling to achieve these precise measurements nih.govacs.orgomicscouts.cominotiv.comelifesciences.org.
While direct studies using Bexarotene-d4 specifically for residence time or receptor occupancy measurements are not detailed in the provided snippets, its role as a precisely quantified internal standard is foundational for such investigations. Techniques like thermal proteome profiling (TPP) and solvent shift assays (SSA) can assess drug-target engagement by monitoring changes in protein stability upon drug binding, with results typically analyzed via mass spectrometry nih.govacs.orgomicscouts.comelifesciences.org. The accurate quantification of Bexarotene concentrations, facilitated by Bexarotene-d4, is essential for correlating observed proteomic changes with specific drug levels. Bexarotene is known to selectively bind and activate Retinoid X Receptors (RXRs) dermnetnz.orgmedchemexpress.comucsd.edunih.gov. Therefore, Bexarotene-d4 is an indispensable tool for quantitatively measuring the duration of Bexarotene's interaction with RXRs and the extent of receptor occupancy, providing crucial insights into its pharmacological activity.
Compound List:
Bexarotene
Bexarotene-d4 (also referred to as Bexarotene-D4, LGD1069 d4)
Q & A
Q. What steps ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Publish detailed synthetic protocols with step-by-step characterization data (e.g., -NMR, -NMR, HR-MS). Share raw spectral files in supplemental materials. Collaborate with third-party labs for independent validation. Use quality control thresholds (e.g., isotopic purity ≥98%) and report batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
